7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid
Description
7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid is a synthetic organic compound characterized by a heptanoic acid backbone with a ketone group at the 7th position and a 2,3,4-trimethoxyphenyl substituent. This structure combines lipophilic (methoxy groups) and polar (carboxylic acid) moieties, making it a candidate for pharmacological studies, particularly in cancer and inflammation research. Its trimethoxy substitution pattern may influence biological activity by modulating electronic effects and steric interactions with target proteins .
Properties
IUPAC Name |
7-oxo-7-(2,3,4-trimethoxyphenyl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-20-13-10-9-11(15(21-2)16(13)22-3)12(17)7-5-4-6-8-14(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHXATJHWBISTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CCCCCC(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262248 | |
| Record name | 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-03-8 | |
| Record name | 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trimethoxy-ζ-oxobenzeneheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid can be achieved through several methods. One common approach involves the reaction of 2,3,4-trimethoxybenzaldehyde with heptanoic acid under acidic conditions to form the desired product. Another method includes the use of Meldrum’s acid in a one-pot multicomponent reaction with 2,3,4-trimethoxybenzaldehyde and other reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the trimethoxyphenyl ring.
Scientific Research Applications
7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and other therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of 7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid with its analogs:
Key Structural Differences and Implications
- Substituent Electronic Effects: Methoxy groups (e.g., 4-OCH₃ in ) are electron-donating, enhancing resonance stabilization of the phenyl ring. The 2,3,4-trimethoxy substitution in the parent compound may improve binding to enzymes like HDACs or tubulin, as seen in structurally related antitumor agents . The tert-butyl group (4-C(CH₃)₃ in ) introduces steric bulk, which could reduce membrane permeability but enhance selectivity for hydrophobic binding pockets.
Molecular Weight and Solubility :
- The trimethoxy derivative (310.34 g/mol) has a higher molecular weight than analogs like the 4-methoxy (250.29 g/mol) or 3,5-dimethoxy (280.32 g/mol) variants, likely reducing aqueous solubility.
- Chlorinated derivatives (e.g., ) exhibit higher logP values, favoring lipid membrane penetration.
Biological Activity
Overview
7-(2,3,4-Trimethoxyphenyl)-7-oxoheptanoic acid is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound consists of a trimethoxyphenyl group attached to a heptanoic acid chain with a ketone functional group, which may contribute to its interactions with various biological targets.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₁₈O₅
- Molecular Weight : 302.31 g/mol
- CAS Number : 951892-03-8
The presence of the trimethoxyphenyl moiety is significant as it is commonly found in various biologically active compounds, suggesting potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Notably, it has been shown to inhibit:
- Tubulin : Impeding microtubule formation, which is crucial for cell division.
- Heat Shock Protein 90 (Hsp90) : Involved in protein folding and stabilization, making it a target for cancer therapy.
- Thioredoxin Reductase (TrxR) : An enzyme involved in redox reactions that may influence cancer cell survival and proliferation.
These interactions can lead to apoptosis in cancer cells and exhibit anti-inflammatory effects.
Research Findings
Numerous studies have investigated the compound's efficacy in various biological contexts:
-
Anti-Cancer Activity :
- A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
-
Anti-Inflammatory Effects :
- In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases.
-
Antimicrobial Properties :
- Preliminary research indicated that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.
Case Study 1: Anti-Cancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anti-cancer properties of this compound. The results showed a dose-dependent inhibition of cell proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for PC-3 cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Anti-Inflammatory Activity
Research published in Phytotherapy Research assessed the anti-inflammatory effects of the compound using LPS-stimulated RAW 264.7 macrophages. The treatment with this compound resulted in a significant reduction in NO production and downregulation of iNOS expression, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Colchicine | Trimethoxyphenyl group | Anti-gout agent; disrupts microtubule formation |
| Podophyllotoxin | Similar phenolic structure | Antiviral; inhibits DNA topoisomerase II |
| Trimetrexate | Dihydrofolate reductase inhibitor | Antifolate; used in cancer therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
